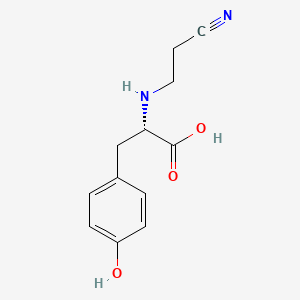
tyrosine, N-cyanoethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tyrosine, N-cyanoethyl- is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosine, N-cyanoethyl- typically involves the reaction of L-tyrosine with acrylonitrile under specific conditions. The process generally includes the following steps:
Reaction with Acrylonitrile: L-tyrosine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure tyrosine, N-cyanoethyl-.
Industrial Production Methods
In an industrial setting, the production of tyrosine, N-cyanoethyl- may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tyrosine, N-cyanoethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
tyrosine, N-cyanoethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: tyrosine, N-cyanoethyl- is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tyrosine, N-cyanoethyl- exerts its effects involves its interaction with various molecular targets and pathways. The cyanoethyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanoethyl)-L-cysteine: Another amino acid derivative with a cyanoethyl group, used in similar applications.
N-(2-Cyanoethyl)-L-phenylalanine:
Uniqueness
tyrosine, N-cyanoethyl- is unique due to the presence of both the phenolic hydroxyl group and the cyanoethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications.
Properties
CAS No. |
10488-32-1 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.255 |
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14N2O3/c13-6-1-7-14-11(12(16)17)8-9-2-4-10(15)5-3-9/h2-5,11,14-15H,1,7-8H2,(H,16,17)/t11-/m0/s1 |
InChI Key |
JGVOTJVGVQNJIS-NSHDSACASA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC#N)O |
Synonyms |
N-(2-Cyanoethyl)-L-tyrosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















